REACTION_CXSMILES
|
[F:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][C:7]2[CH:8]=[C:9]([C:16]([OH:18])=[O:17])[C:10]([C:13](O)=[O:14])=[N:11][CH:12]=2)=[CH:4][CH:3]=1>CC(OC(C)=O)=O>[F:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][C:7]2[CH:8]=[C:9]3[C:16](=[O:18])[O:17][C:13](=[O:14])[C:10]3=[N:11][CH:12]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CC=2C=C(C(=NC2)C(=O)O)C(=O)O)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)OC(=O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 h at 120° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
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Type
|
DISSOLUTION
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Details
|
dissolved in toluene (200 mL)
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Type
|
CONCENTRATION
|
Details
|
re-concentrated in vacuo again
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC=2C=C3C(=NC2)C(=O)OC3=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |